Cas no 1211521-17-3 (1-(5-bromo-3-methoxypyridin-2-yl)ethan-1-one)

1-(5-bromo-3-methoxypyridin-2-yl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone
- 1-(5-bromo-3-methoxypyridin-2-yl)ethan-1-one
- 1211521-17-3
- DS-18758
- MFCD18261722
- SCHEMBL21605545
- CS-0144057
- AKOS027393631
- O10302
- DB-161531
- FB143245
-
- MDL: MFCD18261722
- インチ: InChI=1S/C8H8BrNO2/c1-5(11)8-7(12-2)3-6(9)4-10-8/h3-4H,1-2H3
- InChIKey: YNEBOMXZZRMZEK-UHFFFAOYSA-N
- SMILES: CC(=O)C1=C(C=C(C=N1)Br)OC
計算された属性
- 精确分子量: 228.97384g/mol
- 同位素质量: 228.97384g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 174
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 39.2Ų
1-(5-bromo-3-methoxypyridin-2-yl)ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1150402-1G |
1-(5-bromo-3-methoxypyridin-2-yl)ethan-1-one |
1211521-17-3 | 97% | 1g |
¥ 2,362.00 | 2023-04-06 | |
TRC | B283770-250mg |
1-(5-Bromo-3-methoxypyridin-2-yl)ethanone |
1211521-17-3 | 250mg |
$ 580.00 | 2022-06-07 | ||
TRC | B283770-500mg |
1-(5-Bromo-3-methoxypyridin-2-yl)ethanone |
1211521-17-3 | 500mg |
$ 925.00 | 2022-06-07 | ||
eNovation Chemicals LLC | Y1318174-500MG |
1-(5-bromo-3-methoxypyridin-2-yl)ethan-1-one |
1211521-17-3 | 97% | 500mg |
$255 | 2023-09-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1150402-250MG |
1-(5-bromo-3-methoxypyridin-2-yl)ethan-1-one |
1211521-17-3 | 97% | 250MG |
¥ 877.00 | 2023-04-06 | |
eNovation Chemicals LLC | Y1318174-1G |
1-(5-bromo-3-methoxypyridin-2-yl)ethan-1-one |
1211521-17-3 | 97% | 1g |
$140 | 2024-05-23 | |
Ambeed | A216064-100mg |
1-(5-Bromo-3-methoxypyridin-2-yl)ethanone |
1211521-17-3 | 95% | 100mg |
$21.0 | 2024-04-25 | |
Aaron | AR01DMV5-100mg |
1-(5-Bromo-3-methoxypyridin-2-yl)ethanone |
1211521-17-3 | 95% | 100mg |
$19.00 | 2025-02-12 | |
Aaron | AR01DMV5-5g |
1-(5-Bromo-3-methoxypyridin-2-yl)ethanone |
1211521-17-3 | 95% | 5g |
$299.00 | 2025-02-12 | |
1PlusChem | 1P01DMMT-1g |
1-(5-BROMO-3-METHOXYPYRIDIN-2-YL)ETHANONE |
1211521-17-3 | 95% | 1g |
$185.00 | 2023-12-26 |
1-(5-bromo-3-methoxypyridin-2-yl)ethan-1-one 関連文献
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
1-(5-bromo-3-methoxypyridin-2-yl)ethan-1-oneに関する追加情報
Introduction to 1-(5-bromo-3-methoxypyridin-2-yl)ethan-1-one (CAS No. 1211521-17-3)
The compound 1-(5-bromo-3-methoxypyridin-2-yl)ethan-1-one, identified by the CAS registry number 1211521-17-3, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound, often referred to as a pyridone derivative, has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a pyridine ring substituted with a bromine atom at position 5, a methoxy group at position 3, and an ethanone group at position 2. This combination of functional groups imparts distinctive chemical and biological properties to the compound.
Recent studies have highlighted the importance of pyridone derivatives in medicinal chemistry, particularly in the design of bioactive molecules. The presence of the bromine atom and methoxy group in this compound contributes to its high reactivity and selectivity in various chemical reactions. Moreover, the ethanone group enhances the molecule's ability to participate in hydrogen bonding, which is crucial for its interaction with biological targets such as enzymes and receptors.
The synthesis of 1-(5-bromo-3-methoxypyridin-2-yl)ethan-1-one involves a multi-step process that typically includes nucleophilic substitution, oxidation, and condensation reactions. Researchers have optimized these steps to achieve high yields and purity levels, ensuring the compound's suitability for advanced studies. For instance, recent advancements in catalytic systems have enabled more efficient transformations, reducing reaction times and minimizing by-products.
In terms of applications, this compound has shown promise in several areas. Its ability to act as a precursor for more complex molecules makes it valuable in the construction of heterocyclic frameworks. Additionally, preliminary biological assays have demonstrated its potential as an inhibitor of certain enzymes implicated in diseases such as cancer and neurodegenerative disorders. These findings underscore the importance of further research into its pharmacological properties.
The structural versatility of 1-(5-bromo-3-methoxypyridin-2-yl)ethan-1-one also lends itself to modifications that could expand its utility. For example, substituting the bromine atom with other halogens or functional groups could yield derivatives with enhanced bioavailability or selectivity. Such modifications are currently being explored in academic and industrial settings.
In conclusion, 1-(5-bromo-3-methoxypyridin-2-yl)ethan-1-one (CAS No. 1211521-17-3) is a compelling compound with significant potential in organic synthesis and drug discovery. Its unique combination of functional groups and reactivity make it a valuable tool for researchers aiming to develop innovative therapeutic agents. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in the field of medicinal chemistry.
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